9-(2-Fluoro-9H-fluoren-9-yl)anthracene
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Overview
Description
9-(2-Fluoro-9H-fluoren-9-yl)anthracene is a chemical compound that belongs to the class of fluorenyl anthracenes. This compound is characterized by the presence of a fluorine atom at the 2-position of the fluorenyl group, which is attached to the 9-position of the anthracene moiety. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluoro-9H-fluoren-9-yl)anthracene typically involves the reaction of 2-fluoro-9H-fluorene with anthracene under specific conditions. One common method is the Suzuki coupling reaction, where 2-fluoro-9H-fluorene is reacted with a boronic acid derivative of anthracene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluoro-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a dihydrofluorene derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene or fluorenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives, while substitution reactions can produce various substituted anthracenes and fluorenes .
Scientific Research Applications
9-(2-Fluoro-9H-fluoren-9-yl)anthracene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue-emitting material in OLEDs due to its excellent photophysical properties and high thermal stability.
Photovoltaic Devices: It is employed in the development of organic photovoltaic cells for efficient light absorption and energy conversion.
Fluorescent Probes: The compound’s fluorescence properties make it suitable for use as a fluorescent probe in biological and chemical sensing applications.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(2-Fluoro-9H-fluoren-9-yl)anthracene in OLEDs involves the emission of light through a process known as electroluminescence. When an electric current is applied, electrons and holes are injected into the compound, leading to the formation of excitons. These excitons then recombine to release energy in the form of light. The presence of the fluorine atom enhances the compound’s stability and efficiency by reducing non-radiative decay pathways .
Comparison with Similar Compounds
Similar Compounds
9-(9H-Fluoren-9-yl)anthracene: Similar in structure but lacks the fluorine atom, resulting in different photophysical properties.
9-(2-(4-Fluorophenyl)-9H-fluorene-9-yl)anthracene: Contains a fluorophenyl group, which alters its electronic properties and applications.
Uniqueness
The uniqueness of 9-(2-Fluoro-9H-fluoren-9-yl)anthracene lies in the presence of the fluorine atom, which significantly enhances its thermal stability, photophysical properties, and overall performance in electronic and optoelectronic applications. This makes it a preferred choice for high-performance OLEDs and other advanced materials .
Properties
Molecular Formula |
C27H17F |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9-(2-fluoro-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H17F/c28-19-13-14-23-22-11-5-6-12-24(22)27(25(23)16-19)26-20-9-3-1-7-17(20)15-18-8-2-4-10-21(18)26/h1-16,27H |
InChI Key |
GWFAZPPUWHFAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=C4C=C(C=C6)F |
Origin of Product |
United States |
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